molecular formula C19H13FO2 B11833474 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one CAS No. 2968-71-0

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one

Cat. No.: B11833474
CAS No.: 2968-71-0
M. Wt: 292.3 g/mol
InChI Key: JQKFDYAVDHRZGQ-UHFFFAOYSA-N
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Description

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one is an organic compound that features a benzofuran core substituted with a fluoronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoronaphthalene Moiety: This step often involves a substitution reaction where a fluoronaphthalene derivative is introduced to the benzofuran core under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoronaphthalene moiety can enhance binding affinity and specificity, while the benzofuran core may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
  • 3-(4-Bromonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
  • 3-(4-Iodonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one

Uniqueness

The presence of the fluorine atom in 3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and prolonged activity.

Properties

CAS No.

2968-71-0

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3

InChI Key

JQKFDYAVDHRZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F

Origin of Product

United States

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